3,3-Diethoxypropanamide
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Overview
Description
3,3-Diethoxypropanamide is an organic compound with the molecular formula C7H15NO3. It is a derivative of propanamide, where two ethoxy groups are attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3,3-diethoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Diethoxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-diethoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropanamide: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3-Diethoxypropanoic Acid: The acid form of 3,3-diethoxypropanamide.
3,3-Diethoxypropylamine: An amine derivative with similar structural features
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ethoxy groups provide unique reactivity patterns compared to similar compounds with different substituents .
Properties
IUPAC Name |
3,3-diethoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNDGSFTDOMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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